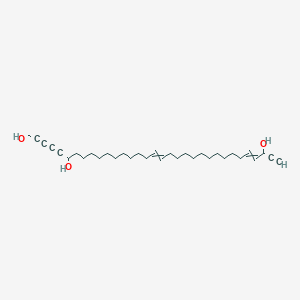![molecular formula C10H11NO2S B14310079 [(3,5-Dimethoxyphenyl)sulfanyl]acetonitrile CAS No. 112664-30-9](/img/structure/B14310079.png)
[(3,5-Dimethoxyphenyl)sulfanyl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H11NO2. Its linear formula is (CH3O)2C6H3CH2CN, and its CAS number is 13388-75-5 . The compound features a phenyl ring substituted with two methoxy groups (–OCH3) at positions 3 and 5, along with a cyano group (–CN) attached to the acetonitrile moiety.
Preparation Methods
Synthetic Routes:: The synthesis of [(3,5-Dimethoxyphenyl)sulfanyl]acetonitrile involves several routes. One common method is the reaction of 3,5-dimethoxybenzyl chloride with sodium cyanide (NaCN) in a solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired acetonitrile product.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for efficient production.
Chemical Reactions Analysis
Reactions::
Nucleophilic Substitution: As described earlier, the synthesis of [(3,5-Dimethoxyphenyl)sulfanyl]acetonitrile involves nucleophilic substitution.
Other Reactions: The compound may undergo additional reactions, such as oxidation or reduction, depending on the reaction conditions and reagents.
3,5-Dimethoxybenzyl chloride: Used as the starting material.
Sodium Cyanide (NaCN): Provides the cyano group.
Dimethyl Sulfoxide (DMSO): Common solvent for the reaction.
Major Products:: The primary product is this compound itself.
Scientific Research Applications
[(3,5-Dimethoxyphenyl)sulfanyl]acetonitrile finds applications in various scientific fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities.
Medicine: Studied for pharmacological properties.
Industry: Employed in the synthesis of other compounds.
Mechanism of Action
The exact mechanism by which [(3,5-Dimethoxyphenyl)sulfanyl]acetonitrile exerts its effects remains an active area of research. It may interact with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While [(3,5-Dimethoxyphenyl)sulfanyl]acetonitrile is unique due to its specific substitution pattern, similar compounds include other acetonitriles, phenyl derivatives, and cyano-substituted molecules.
Remember that further research and experimentation are essential to fully understand the compound’s properties and applications.
Properties
CAS No. |
112664-30-9 |
|---|---|
Molecular Formula |
C10H11NO2S |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
2-(3,5-dimethoxyphenyl)sulfanylacetonitrile |
InChI |
InChI=1S/C10H11NO2S/c1-12-8-5-9(13-2)7-10(6-8)14-4-3-11/h5-7H,4H2,1-2H3 |
InChI Key |
XVGAAULTXIUCER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)SCC#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


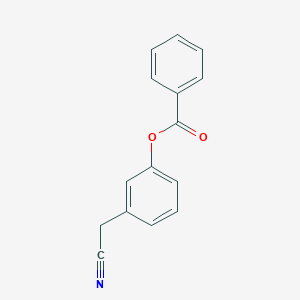
![N~1~,N~4~-Bis[(4-methylphenyl)methyl]benzene-1,4-diamine](/img/structure/B14310010.png)
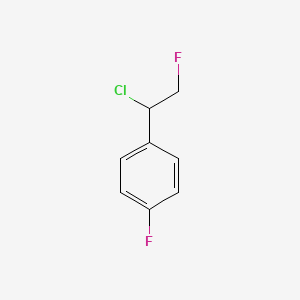
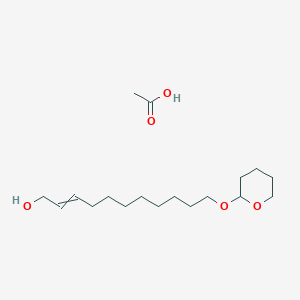
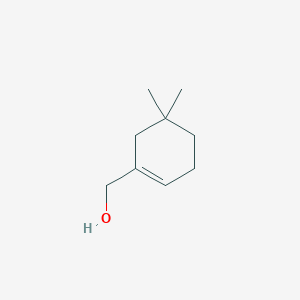
![(4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid](/img/structure/B14310038.png)
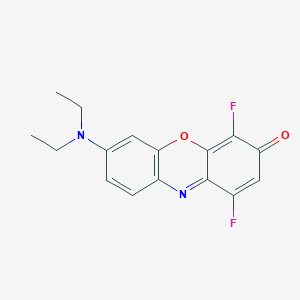
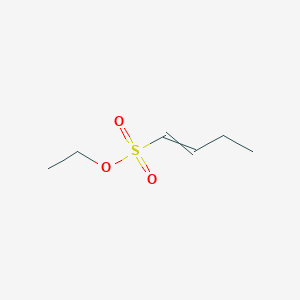
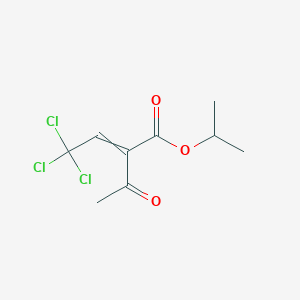
![{[3-(Benzenesulfonyl)but-1-en-2-yl]sulfanyl}benzene](/img/structure/B14310056.png)


![3-{4-[(E)-(Naphtho[2,1-d][1,3]thiazol-2-yl)diazenyl]anilino}propanenitrile](/img/structure/B14310067.png)
